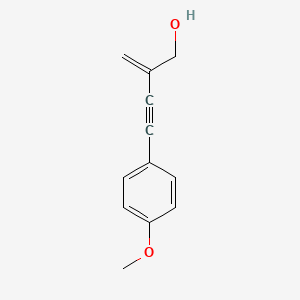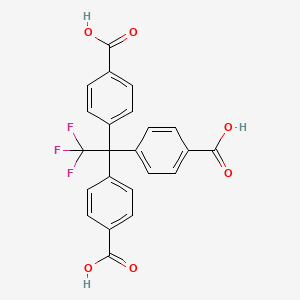
Manganese--thorium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese–thorium (2/1) typically involves high-temperature methods due to the refractory nature of thorium. One common approach is the direct combination of manganese and thorium metals in a controlled atmosphere to prevent oxidation. The reaction is carried out in a high-temperature furnace, often exceeding 1000°C, to ensure complete alloying of the metals.
Industrial Production Methods
Industrial production of manganese–thorium (2/1) may involve more sophisticated techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The metals are melted together in a crucible under an inert atmosphere, and the resulting alloy is cast into ingots for further processing.
化学反応の分析
Types of Reactions
Manganese–thorium (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both manganese and thorium, each contributing to the overall chemical behavior.
Common Reagents and Conditions
Oxidation: Manganese–thorium (2/1) can be oxidized in the presence of oxygen or other oxidizing agents. For example, exposure to air at elevated temperatures can lead to the formation of manganese oxides and thorium dioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas or other reducing agents to convert oxides back to the metallic state.
Substitution: Substitution reactions can occur when manganese–thorium (2/1) is exposed to halogens or other reactive non-metals, leading to the formation of halides or other compounds.
Major Products Formed
The major products formed from these reactions include manganese oxides, thorium dioxide, and various halides depending on the specific reagents used.
科学的研究の応用
Manganese–thorium (2/1) has several scientific research applications due to its unique properties:
Chemistry: The compound is studied for its catalytic properties and potential use in chemical reactions.
Biology: Research into the biological effects of manganese and thorium compounds includes their impact on cellular processes and potential toxicity.
Medicine: Investigations into the use of manganese–thorium (2/1) in medical imaging and radiotherapy are ongoing.
Industry: The compound’s high-temperature stability and resistance to corrosion make it a candidate for use in advanced materials and coatings.
作用機序
The mechanism by which manganese–thorium (2/1) exerts its effects is complex and involves multiple pathways:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and cellular receptors.
Pathways Involved: Key pathways include oxidative stress response, metal ion transport, and signal transduction. Manganese ions can influence neurotransmitter activity, while thorium’s radioactive properties may affect cellular DNA.
類似化合物との比較
Similar Compounds
Manganese–thorium (1/2): Another intermetallic compound with a different stoichiometric ratio, exhibiting distinct physical and chemical properties.
Manganese–uranium (2/1): Similar in structure but with uranium replacing thorium, leading to different reactivity and applications.
Thorium–magnesium (2/1): An intermetallic compound with magnesium, showing unique properties compared to manganese–thorium (2/1).
Uniqueness
Manganese–thorium (2/1) is unique due to its specific combination of manganese and thorium, resulting in a compound with high-temperature stability, resistance to oxidation, and potential applications in various fields. Its distinct stoichiometry and the presence of thorium, a radioactive element, further differentiate it from other intermetallic compounds.
特性
CAS番号 |
60874-51-3 |
|---|---|
分子式 |
Mn2Th |
分子量 |
341.914 g/mol |
IUPAC名 |
manganese;thorium |
InChI |
InChI=1S/2Mn.Th |
InChIキー |
YMERXVOFBNGEQK-UHFFFAOYSA-N |
正規SMILES |
[Mn].[Mn].[Th] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)



![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)

![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)

![1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one](/img/structure/B14602768.png)



